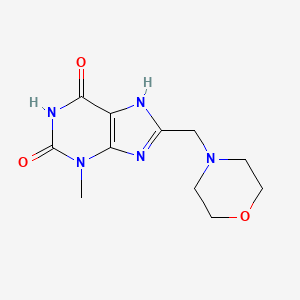
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione” is a chemical compound with the molecular formula C13H20N6O3 . It has an average mass of 308.336 Da and a monoisotopic mass of 308.159698 Da .
Molecular Structure Analysis
The molecular structure of “3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione” includes 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . The compound has a molar refractivity of 78.7±0.3 cm^3 and a polarizability of 31.2±0.5 10^-24 cm^3 .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3 and a molar volume of 224.9±3.0 cm^3 . It has a surface tension of 64.9±3.0 dyne/cm and an index of refraction of 1.617 . The compound also has a polar surface area of 103 Å^2 .Scientific Research Applications
Crystal Structure Analysis
Research into compounds structurally similar to "3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione" has provided detailed insights into their crystal structures. For instance, the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione demonstrates typical geometry within the purine fused-ring system, highlighting the planarity and conformational preferences influenced by intramolecular hydrogen bonding and molecular interactions in the crystal (Karczmarzyk & Pawłowski, 1997). Such studies are crucial for understanding molecular conformations and designing molecules with desired properties.
Synthesis and Activity
Compounds with morpholine and purine rings have been synthesized and tested for various activities. For example, derivatives with specific substituents have shown significant antiarrhythmic and hypotensive activities, providing insights into their potential pharmacological applications (Chłoń-Rzepa et al., 2004). Such research demonstrates the compound's relevance in developing new therapeutic agents.
Polymerization and Material Science
Research on morpholine derivatives has extended into the field of polymer science, exploring their utility in synthesizing novel polymers. For instance, studies on the ring-opening polymerization of morpholine-2,5-dione derivatives have led to the development of new poly(ester amide)s, revealing these compounds' versatility as monomers in creating polymers with specific properties (Feng et al., 2000). This research area highlights the potential of "3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione" and its derivatives in materials science and engineering applications.
Antimicrobial Activity
Additionally, the antimicrobial activity of cyclodepsipeptides, including morpholine-dione derivatives, has been explored, showing effectiveness against bacterial strains such as Escherichia coli. This indicates the potential of these compounds in developing new antimicrobial agents (Yancheva et al., 2012).
properties
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-15-9-8(10(17)14-11(15)18)12-7(13-9)6-16-2-4-19-5-3-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFSPUDOWFYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)
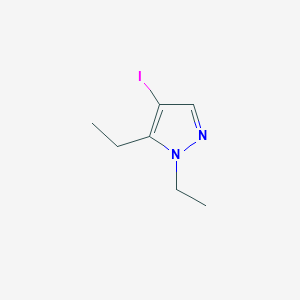
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)
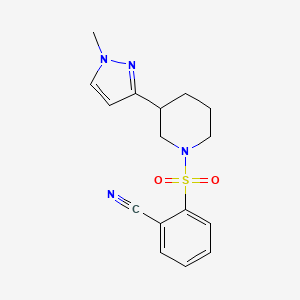


![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
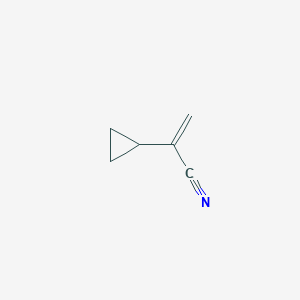
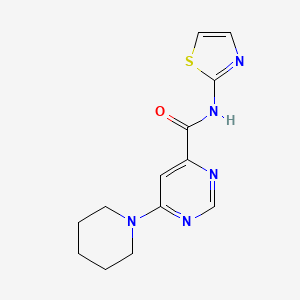
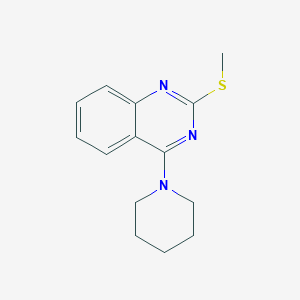
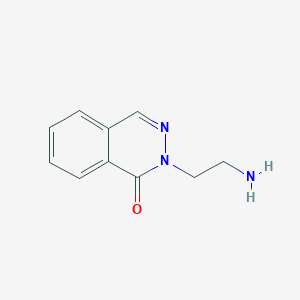
![tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B2595747.png)
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)